6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline

Lipophilicity Drug-likeness Physicochemical profiling

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 307329-79-9, molecular formula C₂₀H₂₁N₃, molecular weight 303.4 g/mol) is a fully substituted quinazoline heterocycle bearing a methyl group at the 6-position, a phenyl ring at the 4-position, and a piperidin-1-yl moiety at the 2-position. The computed XLogP3 of 5.0, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds define a moderately lipophilic, rigid chemotype consistent with CNS and kinase-targeted chemical space.

Molecular Formula C20H21N3
Molecular Weight 303.4 g/mol
CAS No. 307329-79-9
Cat. No. B3051058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline
CAS307329-79-9
Molecular FormulaC20H21N3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCCC4
InChIInChI=1S/C20H21N3/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)22-20(21-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3
InChIKeyVTDHRTNZHVPWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 307329-79-9): Scaffold Overview and Procurement Context


6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 307329-79-9, molecular formula C₂₀H₂₁N₃, molecular weight 303.4 g/mol) is a fully substituted quinazoline heterocycle bearing a methyl group at the 6-position, a phenyl ring at the 4-position, and a piperidin-1-yl moiety at the 2-position [1]. The computed XLogP3 of 5.0, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds define a moderately lipophilic, rigid chemotype consistent with CNS and kinase-targeted chemical space [1]. No primary research articles or patents reporting quantitative biological or physicochemical profiling data specific to this compound were identified in the current search [1].

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline: Why Regioisomers and Close Analogs Cannot Be Assumed Interchangeable


Within the 4-phenyl-2-(piperidin-1-yl)quinazoline scaffold, the specific positioning of substituents determines every pharmacologically relevant parameter—target engagement geometry, lipophilicity, metabolic soft spots, and off-target liability. Even the closest regioisomer, 4-(4-methylpiperidin-1-yl)-2-phenylquinazoline (CAS 307544-24-7), which differs only in the relocation of the 4-methylpiperidine moiety from C-2 to C-4 and the phenyl group from C-4 to C-2, exhibits a computed XLogP3 shift of +0.2 log units (5.2 vs. 5.0) [1][2]. Such a difference, though modest in magnitude, can translate to measurable changes in membrane permeability, CYP isoform susceptibility, and plasma protein binding, rendering simple functional interchange scientifically unwarranted without direct comparative data [1][2]. In the absence of published head-to-head biological profiling for this specific chemotype, any substitution decision must be treated as a hypothesis-generating exercise rather than a validated equivalence.

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline (307329-79-9): Quantitative Differentiation Evidence from Authoritative Databases


XLogP3 Lipophilicity Differential vs. the Closest Regioisomer (4-(4-Methylpiperidin-1-yl)-2-phenylquinazoline, CAS 307544-24-7)

The computed partition coefficient (XLogP3) for 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is 5.0, whereas the closest regioisomer, 4-(4-methylpiperidin-1-yl)-2-phenylquinazoline (CAS 307544-24-7), records an XLogP3 of 5.2 [1][2]. The ΔXLogP3 of −0.2 indicates that the target compound is slightly less lipophilic than its regioisomer, despite possessing the identical molecular formula (C₂₀H₂₁N₃) and molecular weight (303.4 g/mol).

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Topology: 2-Piperidinyl vs. 4-Piperidinyl Quinazoline Scaffold

Both 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline and its regioisomer 4-(4-methylpiperidin-1-yl)-2-phenylquinazoline contain three hydrogen bond acceptor sites (HBA count = 3) and zero hydrogen bond donors (HBD count = 0) [1][2]. However, the spatial arrangement of these acceptors differs fundamentally: in the target compound, the piperidine nitrogen at C-2 is positioned adjacent to the N-1 of the quinazoline core, creating a distinct acceptor-acceptor distance and angle profile compared to the C-4 piperidine substitution in the regioisomer [1][2].

H-bond acceptor Regioisomer Pharmacophore topology

Rotatable Bond Count and Molecular Rigidity: Implications for Entropic Binding Penalty

The rotatable bond count for 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is 2, identical to the regioisomer 4-(4-methylpiperidin-1-yl)-2-phenylquinazoline [1][2]. However, the nature of the rotatable bonds differs: in the target compound, rotation involves the C-4 phenyl and a piperidine ring flip, whereas in the regioisomer, the 4-methylpiperidine at C-4 introduces an additional degree of conformational freedom from the methyl-substituted piperidine ring [1][2].

Molecular rigidity Rotatable bonds Entropy

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline (307329-79-9): Research Application Scenarios Rooted in Physicochemical Evidence


Kinase Inhibitor Probe Design Requiring Defined C-2 Piperidine Topology

The compound's 2-(piperidin-1-yl) substitution places a tertiary amine H-bond acceptor adjacent to the quinazoline N-1, a motif found in numerous ATP-competitive kinase inhibitors. Investigators designing focused libraries around this scaffold should procure this specific regioisomer (rather than the C-4 piperidine analog) when the target kinase's hinge-binding region favorably accommodates a C-2 basic center as predicted by docking models [1]. The computed XLogP3 of 5.0 places the compound within the lipophilicity window considered acceptable for lead-like kinase inhibitors, while the absence of hydrogen bond donors minimizes the desolvation penalty for the unbound state [1].

CNS-Penetrant Candidate Profiling with Moderate Lipophilicity

With a computed XLogP3 of 5.0, zero HBD, and a molecular weight of 303.4 g/mol, the compound occupies a physicochemical space frequently associated with blood-brain barrier permeability [1]. Researchers evaluating quinazoline-based CNS agents should select this specific 2-piperidinyl regioisomer over more lipophilic analogs (e.g., the 4-(4-methylpiperidin-1-yl)-2-phenylquinazoline with XLogP3 = 5.2 [2]) when striving to balance passive permeability with metabolic stability, given that each 0.2 unit increase in logP can elevate CYP-mediated clearance risk.

Structure-Activity Relationship (SAR) Studies on Quinazoline Substitution Patterns

For systematic SAR exploration, this compound serves as the key 6-methyl-4-phenyl-2-(piperidin-1-yl) reference point. Its well-defined substitution pattern (6-Me, 4-Ph, 2-piperidinyl) allows comparison with des-methyl (4-phenyl-2-(piperidin-1-yl)quinazoline), des-phenyl (6-methyl-2-(piperidin-1-yl)quinazoline), and regioisomeric (6-methyl-2-phenyl-4-(piperidin-1-yl)quinazoline) analogs to deconvolute the contribution of each substituent to target affinity and selectivity [1][2]. The availability of predicted physicochemical descriptors (XLogP3, HBA, rotatable bonds) from PubChem provides a baseline for correlating property changes with activity shifts across the congeneric series [1].

Computational Chemistry and Virtual Screening Benchmarking

The compound's three-dimensional geometry, defined by the SMILES CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCCC4 [1], makes it suitable as a benchmark ligand for docking algorithm validation. Its rigid quinazoline core combined with the rotatable phenyl and flexible piperidine substituents provides a moderate-difficulty test case for pose prediction and scoring function accuracy assessment. Procurement of the exact regioisomer is critical for reproducing computational benchmarks, as the alternative C-4 piperidine isomer presents a different pharmacophoric point topology that would invalidate comparative analyses [1][2].

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